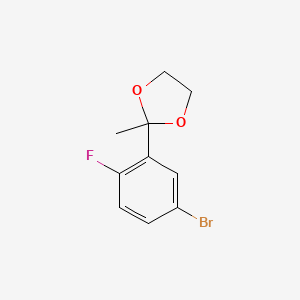
2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane” is a complex organic molecule. Similar compounds, such as “2-(5-Bromo-2-fluorophenyl)propan-2-ol” and “2-(5-Bromo-2-fluorophenyl)alanine”, are used in various fields of research, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by methods such as 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactivity of similar compounds is often studied using density functional theory (DFT), which provides information about the molecular electrostatic potential and frontier molecular orbitals .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using various computational methods. For example, the density, boiling point, and other properties can be estimated .Applications De Recherche Scientifique
Synthesis and Application of Halogenated Compounds
- Synthesis of Halogenated Biphenyls : A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials, was developed to overcome the high costs and toxic side effects associated with traditional methods. This synthesis is relevant for the creation of complex molecules for pharmaceutical applications (Qiu et al., 2009).
Use of Dioxolane Derivatives in Medicinal Chemistry
- Analytical Reviews of Doxofylline : Doxofylline, a molecule containing a dioxolane group, has shown significant promise as a new antibronchospastic drug. Its unique structural component differentiates it from other compounds in its class, providing a basis for exploring similar dioxolane derivatives in drug development (Gupta et al., 2011).
Environmental and Biological Applications
- Sustainable Solvents : 2-Methyloxolane, a bio-based solvent structurally similar to dioxolane derivatives, has been explored for green extraction of natural products, highlighting the environmental applications of such compounds (Rapinel et al., 2020).
Fluorescent Chemosensors
- Development of Chemosensors : Dioxolane derivatives have been implicated in the development of fluorescent chemosensors for detecting various analytes, showcasing the versatility of these compounds in analytical chemistry (Roy, 2021).
Pharmacological Insights
- Fluorinated Compounds in Cancer Therapy : The synthesis and application of fluorinated compounds, including fluorinated pyrimidines, provide insight into the therapeutic potential of halogenated molecules in treating cancer (Gmeiner, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for similar compounds often involve their potential pharmaceutical and commercial value. For example, pyrazine compounds and their derivatives have various biological and pharmacological properties, such as anti-inflammatory, antiviral, antitumor, antioxidant, antimycobacterial, and cytostatic activities .
Propriétés
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)8-6-7(11)2-3-9(8)12/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMGBHRQSWQNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylsulfanylpyrido[4,3-d]pyrimidine](/img/structure/B6358588.png)
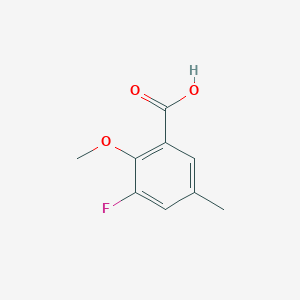
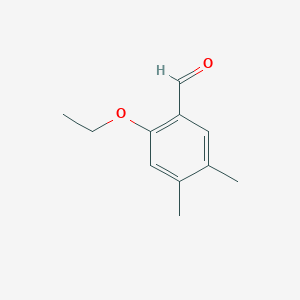
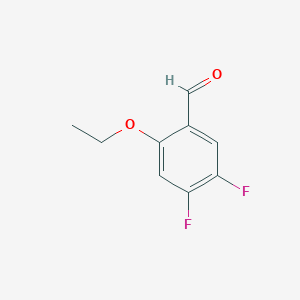
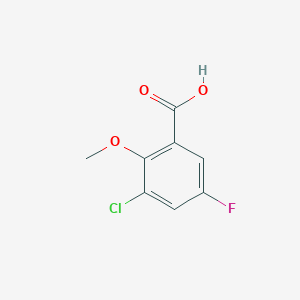
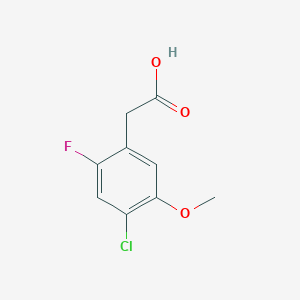
![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)
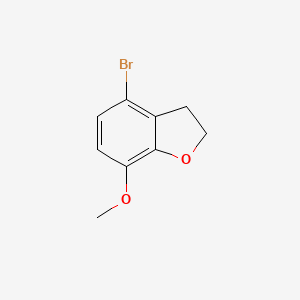

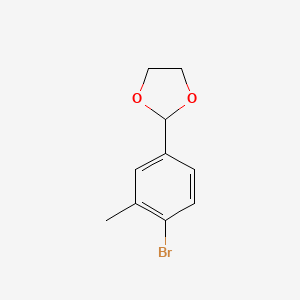
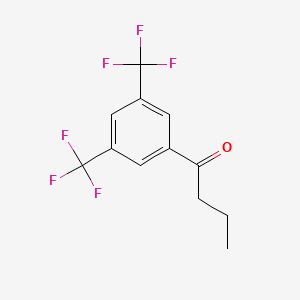
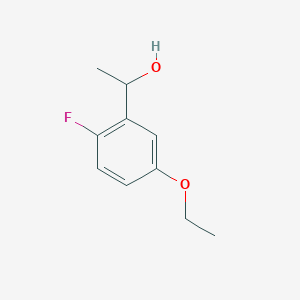
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)